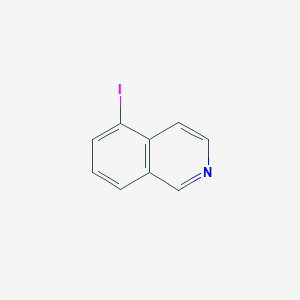

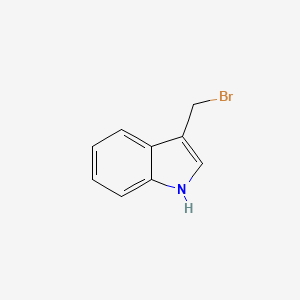

5-Iodoisoquinoline

作用机制

DSRM-3716 通过抑制酶 SARM1 发挥作用,SARM1 是轴突变性的关键介质。该化合物与 NAD+ 的烟酰胺部分发生碱交换反应,导致抑制 SARM1 的 NADase 活性。这种抑制阻止了轴突中 NAD+ 水平的耗竭,从而保护它们免受变性 .

生化分析

Biochemical Properties

5-Iodoisoquinoline plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is sterile alpha and TIR motif containing 1 (SARM1) NADase. This compound inhibits the NADase activity of SARM1, which is crucial for the regulation of nicotinamide adenine dinucleotide (NAD+) levels within cells . This inhibition is significant because it helps protect axons from degeneration induced by axotomy or mitochondrial dysfunction . The interaction between this compound and SARM1 NADase involves a base exchange with the nicotinamide moiety of NAD+, resulting in the formation of a potent inhibitor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to protect axons from degeneration by inhibiting the SARM1-dependent cell destruction pathway . This protection is achieved through the preservation of NAD+ levels and the prevention of neurofilament light chain release from severed axons . Additionally, this compound influences cell signaling pathways by modulating the levels of cyclic adenosine diphosphate ribose (cADPR), a secondary messenger involved in calcium signaling . This modulation impacts gene expression and cellular metabolism, contributing to the overall neuroprotective effects of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with SARM1 NADase. By binding to the enzyme, this compound inhibits its NADase activity, thereby preventing the hydrolysis of NAD+ . This inhibition is crucial for maintaining NAD+ levels within cells, which is essential for cellular energy metabolism and survival . Furthermore, this compound’s ability to modulate cADPR levels suggests that it may also influence other signaling pathways that depend on this secondary messenger . The compound’s neuroprotective effects are primarily attributed to its ability to prevent axonal degeneration and maintain cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -80°C . Its stability can be affected by prolonged exposure to light and moisture . In in vitro studies, this compound has demonstrated long-term protective effects on neuronal cells, with significant axonal protection observed even after extended periods of treatment . In in vivo studies, the compound has shown sustained neuroprotective effects, although its efficacy may decrease over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SARM1 NADase activity and provides robust axonal protection . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a peak efficacy at around 30 µM, beyond which the protective effects plateau and adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate NAD+ levels within cells. The compound interacts with SARM1 NADase, inhibiting its activity and preventing the hydrolysis of NAD+ . This interaction is crucial for maintaining cellular energy metabolism and preventing axonal degeneration . Additionally, this compound may influence other metabolic pathways that depend on NAD+ and cADPR, further contributing to its neuroprotective effects . The compound’s metabolism involves its conversion to a bona fide inhibitor through base exchange with the nicotinamide moiety of NAD+ .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and accumulate in neural tissues . In neuronal cells, this compound is primarily localized in the cytoplasm, where it interacts with SARM1 NADase and other biomolecules involved in NAD+ metabolism . The compound’s transport and distribution are crucial for its neuroprotective effects, as they determine its availability and efficacy within target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its effects on NAD+ metabolism and axonal protection . The compound’s activity is influenced by its localization, as it needs to interact with SARM1 NADase and other biomolecules within the cytoplasm to exert its neuroprotective effects . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its overall efficacy.

准备方法

合成路线和反应条件

DSRM-3716的合成涉及异喹啉的碘化。反应通常需要异喹啉作为起始原料,在受控条件下使用碘和合适的氧化剂进行碘化。反应在乙酸或乙醇等溶剂中进行,产物通过重结晶或色谱法纯化 .

工业生产方法

DSRM-3716的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。该化合物使用大型反应器批量生产,纯化过程也相应扩大。实施质量控制措施以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

DSRM-3716主要由于异喹啉环上存在碘原子而发生取代反应。它还可以与烟酰胺腺嘌呤二核苷酸 (NAD+) 发生碱交换反应,这对其抑制 SARM1 的活性至关重要 .

常用试剂和条件

取代反应: 常用试剂包括胺或硫醇等亲核试剂,它们可以在适当条件下取代碘原子。

主要产物

从这些反应中形成的主要产物取决于取代反应中使用的特定亲核试剂。例如,使用胺亲核试剂将导致形成氨基异喹啉衍生物 .

科学研究应用

DSRM-3716 在科学研究中有着广泛的应用,特别是在神经生物学和医学领域:

相似化合物的比较

类似化合物

DSRM-3716 的独特性

DSRM-3716 由于其对 SARM1 相对于其他相关酶的高效力和选择性而脱颖而出。它在各种神经退行性疾病模型中保护轴突免受变性的能力凸显了其作为治疗剂的潜力 .

总之,DSRM-3716 是一种极具潜力的化合物,在神经保护领域具有重要意义。其独特的作用机制和广泛的应用范围使其成为科学研究和药物开发中宝贵的工具。

属性

IUPAC Name |

5-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUILFTFMBBGSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464455 | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-99-7 | |

| Record name | 5-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol](/img/structure/B1338974.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)